molecular formula C18H25N5O3S B4808826 6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B4808826
M. Wt: 391.5 g/mol
InChI Key: XRRQREYCJQAVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a methoxybenzenesulfonyl group and a pyrimidine ring substituted with trimethyl groups

Preparation Methods

The synthesis of 6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 4-(4-methoxybenzenesulfonyl)piperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in an anhydrous solvent such as ethanol, with heating under reflux to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Scientific Research Applications

6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically low.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-14-19-17(21(2)3)13-18(20-14)22-9-11-23(12-10-22)27(24,25)16-7-5-15(26-4)6-8-16/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRQREYCJQAVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.